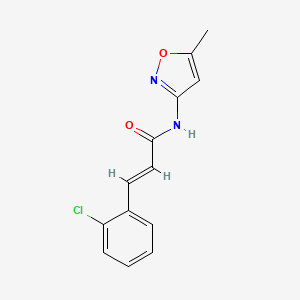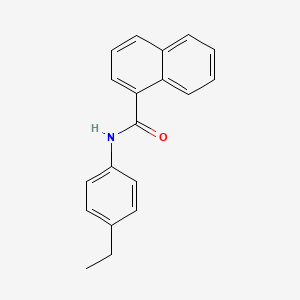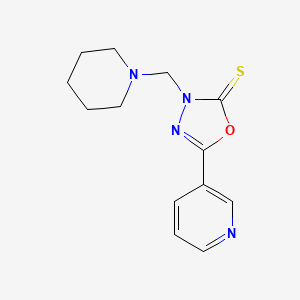
N-(2,4-dimethylphenyl)-N'-isobutylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-N'-isobutylthiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its antioxidant properties. DMTU is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its potential applications in different areas of research.
Mechanism of Action
N-(2,4-dimethylphenyl)-N'-isobutylthiourea acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-(2,4-dimethylphenyl)-N'-isobutylthiourea also has the ability to chelate metals such as iron and copper, which can contribute to oxidative stress.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-isobutylthiourea has been shown to have a protective effect against oxidative stress in various cell types, including neurons, cardiomyocytes, and endothelial cells. It has also been shown to improve mitochondrial function and reduce inflammation. N-(2,4-dimethylphenyl)-N'-isobutylthiourea has been studied for its potential to prevent or mitigate the effects of neurodegenerative diseases, cardiovascular diseases, and cancer.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-N'-isobutylthiourea has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, making it readily available for research purposes. N-(2,4-dimethylphenyl)-N'-isobutylthiourea also has a high antioxidant capacity and can protect against oxidative stress in various cell types. However, N-(2,4-dimethylphenyl)-N'-isobutylthiourea has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Future Directions
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-isobutylthiourea. One potential area of study is the use of N-(2,4-dimethylphenyl)-N'-isobutylthiourea as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the use of N-(2,4-dimethylphenyl)-N'-isobutylthiourea in the prevention and treatment of cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, N-(2,4-dimethylphenyl)-N'-isobutylthiourea has potential applications in cancer research, as it has been shown to inhibit tumor growth and metastasis. Overall, N-(2,4-dimethylphenyl)-N'-isobutylthiourea has significant potential for use in various areas of scientific research, and further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
N-(2,4-dimethylphenyl)-N'-isobutylthiourea can be synthesized through the reaction of 2,4-dimethylphenyl isothiocyanate with isobutylamine in the presence of a catalyst such as triethylamine. The reaction yields N-(2,4-dimethylphenyl)-N'-isobutylthiourea as a white crystalline solid with a high yield and purity.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N'-isobutylthiourea has been widely used in scientific research for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress in various cell types. N-(2,4-dimethylphenyl)-N'-isobutylthiourea has also been used in the study of neurodegenerative diseases, cardiovascular diseases, and cancer.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-9(2)8-14-13(16)15-12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENXFOOGBZDMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)

![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)
![S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate](/img/structure/B5812869.png)





![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)